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Compound of Interest

Compound Name: NSC61610

Cat. No.: B1680230 Get Quote

Technical Support Center: NSC61610
This technical support guide provides information on the toxicity and dose-limiting factors of the

lanthionine synthetase C-like 2 (LANCL2) agonist, NSC61610. As specific toxicology data for

NSC61610 are not publicly available, this document summarizes the safety profile of other well-

characterized LANCL2 agonists, BT-11 (Omilancor) and NIM-1324, to provide a potential

reference for researchers.

Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of NSC61610?

A1: Currently, there are no publicly available preclinical or clinical toxicology studies specifically

for NSC61610. Its effects have primarily been characterized in mouse models of influenza,

where it has shown therapeutic efficacy by reducing inflammation and improving survival.[1][2]

Q2: Are there any safety data on other LANCL2 agonists that could be relevant to NSC61610?

A2: Yes, extensive safety and toxicology studies have been conducted on other LANCL2

agonists, such as BT-11 (Omilancor) and NIM-1324. These studies in animals and humans

have consistently demonstrated a benign safety profile with no dose-limiting toxicities observed

at high doses.[3][4][5][6][7]

Q3: What were the findings from preclinical toxicology studies of other LANCL2 agonists?
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A3: Preclinical studies for the LANCL2 agonist BT-11 in rats and dogs showed no clinical signs

of toxicity, including no changes in biochemical or hematological markers, and no macroscopic

or microscopic organ damage at doses up to 1,000 mg/kg/day in 90-day repeat-dose studies.

[3][4] Similarly, the LANCL2 agonist NIM-1324 had a No-Observed-Adverse-Effect-Level

(NOAEL) up to the tested limit dose of 1000 mg/kg/day in 28-day studies in rats and dogs, with

no observed side effects or organ damage.[5]

Q4: What are the dose-limiting factors for LANCL2 agonists in humans?

A4: In Phase I clinical trials for both BT-11 and NIM-1324, no dose-limiting toxicities were

observed. BT-11 was well-tolerated in single ascending doses up to 100 mg/kg and in multiple

ascending doses up to 100 mg/kg daily for seven days.[7] NIM-1324 was well-tolerated in

single ascending doses up to 1500 mg and multiple ascending doses up to 1500 mg daily for

seven days, with no serious adverse events reported.[5][6]

Q5: What is the mechanism of action of NSC61610 and other LANCL2 agonists?

A5: NSC61610 and other LANCL2 agonists exert their effects by activating the Lanthionine

Synthetase C-like 2 (LANCL2) pathway. This activation modulates immune responses, leading

to anti-inflammatory effects.[1][2] Specifically, activation of LANCL2 has been shown to

increase the production of the anti-inflammatory cytokine IL-10 by macrophages and CD8+ T

cells.[1][2]

Quantitative Data Summary
The following tables summarize the preclinical and clinical safety findings for the LANCL2

agonists BT-11 and NIM-1324.

Table 1: Summary of Preclinical Toxicology Findings for LANCL2 Agonists
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Compound Species
Study
Duration

Route of
Administrat
ion

NOAEL (No-
Observed-
Adverse-
Effect-
Level)

Key
Findings

BT-11 Rat, Dog 90 days Oral
> 1,000

mg/kg/day

No clinical

signs of

toxicity, no

biochemical

or

hematological

changes, no

organ

pathology.[3]

[4]

NIM-1324 Rat, Dog 28 days Oral
1,000

mg/kg/day

No observed

side effects,

hematological

dysfunctions,

or histological

changes.[5]

Table 2: Summary of Phase I Clinical Trial Safety Findings for LANCL2 Agonists
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Compound
Study
Population

Dosing
Regimen

Maximum
Tolerated Dose
(MTD)

Key Adverse
Events

BT-11

Healthy

Volunteers

(n=70)

Single Ascending

Dose (up to 100

mg/kg) & Multiple

Ascending Dose

(up to 100 mg/kg

daily for 7 days)

Not Reached

No dose-limiting

toxicities; no

increase in

adverse events

compared to

placebo.[7]

NIM-1324

Healthy

Volunteers

(n=57)

Single Ascending

Dose (250-1500

mg) & Multiple

Ascending Dose

(250-1500 mg

daily for 7 days)

Not Reached

No dose-limiting

toxicities; no

serious adverse

events; no

clinically

significant

findings in

biochemistry,

coagulation,

ECG,

hematology, or

urinalysis

compared to

placebo.[5][6]

Experimental Protocols
General Preclinical Toxicology Study Design (based on BT-11 and NIM-1324 studies)

Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rats) and

a non-rodent (e.g., Beagle dogs).[3][5]

Dose Administration: The test compound is administered orally, often daily, for a specified

duration (e.g., 28 or 90 days).[3][5]

Dose Groups: Multiple dose groups are used, including a control group receiving the vehicle

and several escalating dose groups of the test compound.
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Observations: Animals are monitored for clinical signs of toxicity, changes in body weight,

and food consumption.

Assessments: At the end of the study, blood samples are collected for hematology and

clinical chemistry analysis. A full necropsy is performed, and organs are examined

macroscopically and microscopically for any pathological changes.[3][5]

Genotoxicity Assays: A battery of tests is typically performed to assess mutagenic and

genotoxic potential, including the Ames test, chromosomal aberration assay, and

micronucleus assay.[4]

Safety Pharmacology: Studies are conducted to evaluate the effects on vital functions, such

as the central nervous, cardiovascular, and respiratory systems.[4][5]
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Caption: Simplified signaling pathway of NSC61610 and other LANCL2 agonists.

Experimental Workflow for Preclinical Toxicology Assessment
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Caption: General workflow for preclinical toxicology assessment of a new drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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